2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-7-5-4-6-15(17)19(23)20-14-9-10-16-13(12-14)8-11-18(22)21(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMRHNNRJMYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 344.4 g/mol. The compound features an ethoxy group and a tetrahydroquinoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| LogP | 2.7258 |
| Polar Surface Area | 45.871 Ų |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For example, derivatives of tetrahydroquinoline have shown significant activity against various cancer cell lines. The structure of these compounds often correlates with their potency in inhibiting cell proliferation.
Case Study: TTK Kinase Inhibition
A study focused on small-molecule inhibitors targeting the threonine tyrosine kinase (TTK), a critical component in cancer cell proliferation. Compounds with similar structural features to this compound exhibited potent anti-proliferative activity in vitro. The most effective inhibitors demonstrated IC50 values in the low micromolar range against aggressive cancer types such as triple-negative breast cancer .
The biological activity of this compound can be attributed to its ability to interfere with specific molecular targets involved in cell signaling pathways. The compound's interaction with TTK is particularly noteworthy; it disrupts normal spindle assembly checkpoint processes during mitosis, leading to apoptosis in rapidly dividing cells.
Structure–Activity Relationship (SAR)
Understanding the SAR of similar compounds can provide insights into optimizing the efficacy of this compound:
- Tetrahydroquinoline Moiety : Modifications at various positions on the tetrahydroquinoline ring have been shown to enhance antiproliferative activity.
- Substituents : The presence of electron-donating or withdrawing groups on the benzamide portion can significantly affect the compound's binding affinity and biological activity.
- Ethoxy Group : This group may enhance solubility and bioavailability.
Research Findings
Recent research has focused on synthesizing and testing various derivatives of this compound:
- Synthesis : New synthetic routes have been developed to create analogs with improved potency and selectivity.
- In Vitro Studies : Testing against multiple cancer cell lines has demonstrated that certain analogs exhibit enhanced antiproliferative effects compared to the parent compound.
- In Vivo Studies : Preliminary animal studies indicate promising results for tumor reduction without significant toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomerism: Ortho vs. Para Ethoxy
The positional isomer 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (BI98583, CAS 921913-97-5) differs solely in the ethoxy group’s placement (para vs. ortho). This minor structural variation significantly impacts physicochemical properties:
- Molecular Weight : 324.37 g/mol (BI98583) vs. 324.37 g/mol (target compound; identical due to same formula).
- Solubility : The para-substituted BI98583 may exhibit higher solubility in polar solvents due to reduced steric hindrance compared to the ortho-substituted target compound .
| Compound Name | CAS Number | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-ethoxy isomer (target) | Not provided | Ortho | C₁₉H₂₀N₂O₃ | 324.37 |
| 4-ethoxy isomer (BI98583) | 921913-97-5 | Para | C₁₉H₂₀N₂O₃ | 324.37 |
Functional Group Modifications: Thiophene vs. Benzamide
Key differences include:
- Bioactivity: The thiophene derivative demonstrated chiral-dependent activity, with the (S)-enantiomer showing distinct NMR shifts (δ 8.02–7.99 ppm for aromatic protons) and optical rotation ([α]²⁵₅₈₉ = −18.0°).
- Molecular Weight : 369.2 g/mol (vs. 324.37 g/mol for the target), attributed to the pyrrolidinyl-ethyl side chain and thiophene group .
Substituent Complexity: Dimethoxy and Pyrrolidine Moieties
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 921998-46-1) introduces two methoxy groups at the benzamide’s 2- and 6-positions, increasing steric bulk and polarity.
- Molecular Weight : 354.4 g/mol, higher than the target compound due to additional methoxy groups.
- Synthetic Challenges: The dimethoxy substitution may complicate synthesis and purification compared to the mono-ethoxy target compound .
- Molecular Weight : 407.5 g/mol (vs. 324.37 g/mol for the target).
- Bioavailability : The pyrrolidine moiety may improve membrane permeability due to its ionizable nitrogen .
Chiral Specificity
The thiophene-2-carboximidamide derivative (S)-35 highlights the importance of stereochemistry. The (S)-enantiomer’s optical rotation and NMR profile suggest distinct conformational preferences, which could translate to differential binding affinities in chiral environments (e.g., enzyme active sites) .
Q & A
Q. What computational tools predict off-target interactions?
- Approaches :
- Similarity ensemble approach (SEA) to identify related targets.
- Molecular dynamics (GROMACS) to assess binding persistence (>50 ns simulations).
- Databases : PubChem BioActivity data for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
